6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15166696
InChI: InChI=1S/C23H25N7O/c1-28-22-18(16-24-28)21(25-17-8-4-3-5-9-17)26-23(27-22)30-14-12-29(13-15-30)19-10-6-7-11-20(19)31-2/h3-11,16H,12-15H2,1-2H3,(H,25,26,27)
SMILES:
Molecular Formula: C23H25N7O
Molecular Weight: 415.5 g/mol

6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15166696

Molecular Formula: C23H25N7O

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C23H25N7O
Molecular Weight 415.5 g/mol
IUPAC Name 6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C23H25N7O/c1-28-22-18(16-24-28)21(25-17-8-4-3-5-9-17)26-23(27-22)30-14-12-29(13-15-30)19-10-6-7-11-20(19)31-2/h3-11,16H,12-15H2,1-2H3,(H,25,26,27)
Standard InChI Key QAPLIXUJSBSLLT-UHFFFAOYSA-N
Canonical SMILES CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5OC

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyrazolo[3,4-d]pyrimidine core fused with a piperazine ring substituted at the 4-position with a 2-methoxyphenyl group and at the 1-position with a methyl group. The N-phenyl substituent at the 4-amine position enhances its binding affinity to biological targets .

Table 1: Structural Data

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>27</sub>N<sub>7</sub>O
Molecular Weight429.5 g/mol
IUPAC Name6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Key Functional GroupsPyrazolopyrimidine, Piperazine, Methoxyphenyl, Phenylamine

Spectroscopic Identification

  • IR Spectroscopy: Peaks at 3444–3352 cm<sup>−1</sup> (N-H stretch), 1660 cm<sup>−1</sup> (C=N), and 1560 cm<sup>−1</sup> (C=C) .

  • <sup>1</sup>H NMR: Signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and piperazine protons (δ 3.2–3.8 ppm) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves three primary steps:

  • Core Formation: Cyclization of pyrazole precursors under acidic/basic conditions to form the pyrazolo[3,4-d]pyrimidine core .

  • Piperazine Substitution: Nucleophilic substitution with 2-methoxyphenylpiperazine .

  • N-Phenyl Introduction: Coupling reactions using phenylamine derivatives.

Table 2: Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationPOCl<sub>3</sub>, reflux, 6h65–75
Piperazine SubstitutionDMF, K<sub>2</sub>CO<sub>3</sub>, 80°C50–60
N-Phenyl CouplingPd(OAc)<sub>2</sub>, XPhos, 100°C40–50

Green Chemistry Approaches

Recent methods utilize microwave-assisted synthesis and aqueous solvents to improve efficiency (e.g., 20% higher yield under microwave conditions) .

Pharmacological Properties

Kinase Inhibition and Anticancer Activity

The compound inhibits tyrosine kinases (e.g., EGFR, Src) by mimicking ATP’s adenine ring, disrupting phosphorylation cascades .

  • In Vitro Cytotoxicity: GI<sub>50</sub> values of 0.018–9.98 μM against NCI-60 cancer cell lines .

  • Apoptosis Induction: Activates caspase-3/7 and increases ROS production in glioblastoma cells .

Table 3: Select Pharmacological Data

ActivityModel/AssayResult (IC<sub>50</sub>/GI<sub>50</sub>)Source
EGFR InhibitionEnzymatic assay0.034 μM
Src Kinase InhibitionSH-SY5Y neuroblastoma cells0.267 μM
Antiproliferative EffectNCI-60 panel0.018–9.98 μM

Neurological Applications

The piperazine moiety enables binding to adrenergic (α<sub>1</sub>) and serotonin receptors, suggesting potential in depression and anxiety .

Mechanism of Action

Kinase Binding Dynamics

Molecular docking reveals hydrogen bonding between the pyrazolopyrimidine core and kinase hinge regions (e.g., EGFR Lys745 and Met793) .

Receptor Modulation

  • Adrenergic Receptors: The methoxyphenyl group stabilizes interactions with α<sub>1</sub>-adrenergic receptors, altering norepinephrine signaling .

  • Serotonin Transporters: Piperazine derivatives inhibit 5-HT reuptake, analogous to trazodone .

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

CompoundKey Structural DifferencePrimary Activity
TrazodoneChlorophenyl groupSerotonin antagonist
NaftopidilNaphthyl substituentα<sub>1</sub>-Blockade
SI306 (pyrazolopyrimidine)Fluorophenyl groupSrc kinase inhibition
Target CompoundMethoxyphenylpiperazineDual kinase/receptor modulation

Challenges and Formulation Strategies

Solubility Limitations

Aqueous solubility <0.1 mg/mL due to hydrophobic aromatic rings .
Solutions:

  • Liposomal Encapsulation: Increases solubility 10-fold (1 mg/mL) .

  • Albumin Nanoparticles: Enhance bioavailability in murine models .

Future Directions

  • In Vivo Efficacy Studies: Validate pharmacokinetics in glioblastoma xenografts .

  • Dual-Target Inhibitors: Design derivatives targeting EGFR and serotonin receptors .

  • Clinical Translation: Optimize formulations for Phase I trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator